(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Overview
Description
“(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol” is a chemical compound with the empirical formula C8H8ClNO3 . It has a molecular weight of 201.61 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isOCc1c(Cl)cnc2OCCOc12
. This notation provides a way to represent the structure of the compound in text format, which can be useful for database searches and computational chemistry.
Scientific Research Applications
Synthetic Routes and Derivative Synthesis
- The compound has been utilized in the synthesis of various 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, demonstrating its versatility in creating diverse chemical structures (Benarab, Poirot, & Guillaumet, 1993).
Heterocyclic System Incorporation
- It serves as a substructure in the synthesis of novel compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system, showing its application in creating complex organic compounds (Soukri, Lazar, Pujol, Akssira, Leger, Jarry, & Guillaumet, 2003).
Catalytic Hydrogenation Studies
- Research has explored its role in the catalytic hydrogenation of 5,6-Dihydro-4H-1,2-oxazines, indicating its potential in facilitating specific chemical reactions (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).
Potential in Drug Discovery
- The compound is highlighted as a key intermediate in the synthesis of potential therapeutic agents, underscoring its significance in medicinal chemistry (Bartolomea, Alcázar, Andrés, Bruyn, Fernández, Matesanz, & Emelen, 2003).
Structural Analysis in Crystallography
- It has been used in structural studies, such as in the enantioselective synthesis of 8-epicastanospermine, contributing to the understanding of molecular structures (Gallagher, Giles, Mahon, Molloy, & Hadley, 1993).
Exploration of Chemical Reactions
- The compound has played a role in studies examining the oxidation of other compounds, shedding light on reaction mechanisms and the potential creation of new chemical entities (Adam & Sauter, 1992).
Biocatalysis and Green Chemistry
- Research includes its synthesis in a liquid-liquid biphasic microreaction system, demonstrating its application in green chemistry and biocatalysis (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).
Safety And Hazards
The compound has a GHS07 pictogram, indicating that it may cause eye irritation . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3,11H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVVXYYYNBHYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(C(=C2O1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186550 | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-methanol, 7-chloro-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol | |
CAS RN |
1346447-14-0 | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-methanol, 7-chloro-2,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-methanol, 7-chloro-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.